Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate
Description
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester derivative characterized by a brominated and dimethoxylated aromatic ring. This compound belongs to a class of chiral intermediates frequently utilized in asymmetric synthesis and pharmaceutical research. The bromine atom at the 2-position and methoxy groups at the 4- and 5-positions on the phenyl ring influence its electronic and steric properties, impacting reactivity and interactions in synthetic pathways .
Properties
Molecular Formula |
C13H17BrO5 |
|---|---|
Molecular Weight |
333.17 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H17BrO5/c1-4-19-13(16)7-10(15)8-5-11(17-2)12(18-3)6-9(8)14/h5-6,10,15H,4,7H2,1-3H3 |
InChI Key |
CZAWBSQRQLIXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1Br)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate typically involves the bromination of a precursor compound followed by esterification and hydroxylation reactions. One common method involves the use of 2-bromo-4,5-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including bromination, esterification with ethyl alcohol, and subsequent hydroxylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate, focusing on substituent effects, physical properties, and applications:
Key Observations:
Electronic Effects: The 4-nitro group in (S)-2e introduces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity in nucleophilic substitutions. The trifluoromethyl group in the CF₃-substituted analog increases lipophilicity, a property critical for blood-brain barrier penetration in drug design .
Steric and Stereochemical Considerations :
- Bromine at the 2-position (target compound) creates steric hindrance comparable to ortho-chlorine in (S)-2i. This hindrance influences enantioselectivity during catalytic processes or enzymatic resolutions .
- The β-hydroxy ester motif in all compounds enables derivatization (e.g., Mosher’s esters) for absolute configuration determination, as demonstrated in (S)-2e and (S)-2i .
Biological and Synthetic Relevance :
- While the target compound’s bioactivity remains uncharacterized in the literature, analogs like the CF₃-substituted derivative are prioritized in drug discovery for enhanced stability .
- Kinetic resolution (KR) studies on (S)-2e and (S)-2i highlight the role of β-hydroxy esters in asymmetric synthesis, suggesting similar utility for the target compound .
Biological Activity
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C14H19BrO3
- Molecular Weight: 303.21 g/mol
- IUPAC Name: this compound
- CAS Number: 2755718-21-7
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage.
The proposed mechanism involves the compound's ability to interact with cellular pathways that regulate cell survival and death. It is believed to inhibit specific kinases involved in cell proliferation while activating apoptotic pathways. This dual action makes it a promising candidate for further development as an anticancer drug.
Case Studies
-
Study on Antimicrobial Activity:
- Objective: To evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Methodology: Disk diffusion method was employed.
- Results: The compound showed a zone of inhibition of 15 mm against E. coli and 20 mm against S. aureus, indicating strong antimicrobial properties.
-
Study on Anticancer Effects:
- Objective: To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology: MTT assay was used for cell viability assessment.
- Results: IC50 value was determined to be 25 µM, indicating effective cytotoxicity at relatively low concentrations.
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Method Used | Key Findings |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Disk diffusion method | Zone of inhibition: E. coli (15 mm), S. aureus (20 mm) |
| Anticancer | MCF-7 breast cancer | MTT assay | IC50 = 25 µM; induction of apoptosis |
Future Directions
Given its promising biological activities, further research is warranted to explore:
- The pharmacokinetics and bioavailability of this compound.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Structural modifications to enhance potency and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
